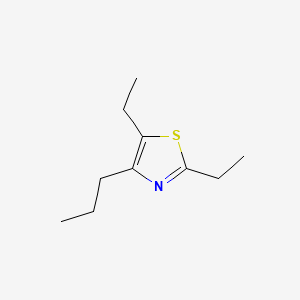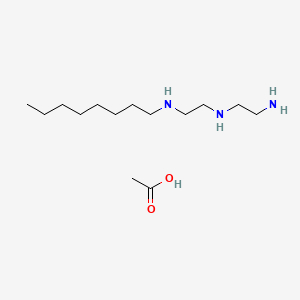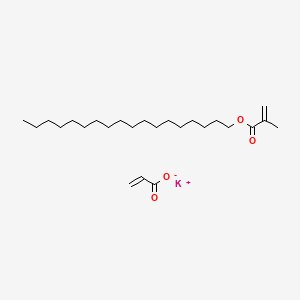
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core substituted with a triazine ring and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common method includes the nucleophilic substitution of a chlorinated triazine derivative with an amino-substituted benzonitrile. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while reduction of the nitrile group can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: Similar in structure but differ in the nitrogen placement within the ring.
Fluorinated Pyridines: Share the fluorine substitution but have different core structures.
Aminopyrazoles: Contain amino groups and are used in similar applications.
Uniqueness
Benzonitrile, 4-((4-amino-6-((3,5-difluorophenyl)methyl)-1,3,5-triazin-2-yl)amino)- is unique due to its combination of a benzonitrile core with a triazine ring and fluorinated phenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
205381-72-2 |
|---|---|
Molekularformel |
C17H12F2N6 |
Molekulargewicht |
338.31 g/mol |
IUPAC-Name |
4-[[4-amino-6-[(3,5-difluorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C17H12F2N6/c18-12-5-11(6-13(19)8-12)7-15-23-16(21)25-17(24-15)22-14-3-1-10(9-20)2-4-14/h1-6,8H,7H2,(H3,21,22,23,24,25) |
InChI-Schlüssel |
KMBJNPIJUSHVFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=NC(=N2)N)CC3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















